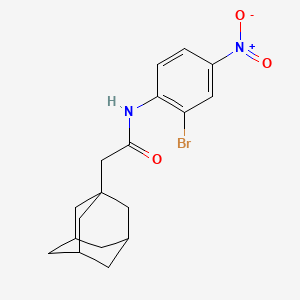
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide, also known as Bromantane, is a synthetic compound with potential applications in various fields, including medicine, sports, and military. This compound was first synthesized in Russia in the 1980s and has been the subject of extensive research since then.
Wirkmechanismus
The exact mechanism of action of 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide is not fully understood. It is believed to work by modulating the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It may also have an effect on the adrenergic system, which can increase endurance and reduce fatigue.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to increase the levels of norepinephrine, which can increase endurance and reduce fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for industrial production. It has also been shown to have a number of potential applications in medicine, sports, and military.
However, there are also some limitations to using 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide in lab experiments. Its exact mechanism of action is not fully understood, which can make it difficult to design experiments. It is also a relatively new compound, and there is still much research that needs to be done to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide. One area of research is to further understand its mechanism of action and how it affects the levels of dopamine, serotonin, and norepinephrine in the brain. Another area of research is to explore its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the potential risks and benefits of using 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide as a performance-enhancing drug in sports.
Synthesemethoden
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with adamantane-1-carbonyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product. The synthesis method is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have neuroprotective and anti-inflammatory properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential to enhance cognitive function and improve mood.
In sports, 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide has been used as a performance-enhancing drug due to its ability to increase endurance and reduce fatigue. However, its use in sports is banned by the World Anti-Doping Agency.
In the military, 2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide has been studied for its potential to enhance the performance of soldiers in extreme conditions, such as cold environments.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(2-bromo-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-6-14(21(23)24)1-2-16(15)20-17(22)10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGHJLXUPFUSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177736.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)



![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(2,5-dimethylphenyl)-2-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B5177789.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5177792.png)
![(2R*,6S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5177809.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5177816.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)
![3-[3-(2-allyl-6-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5177838.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)